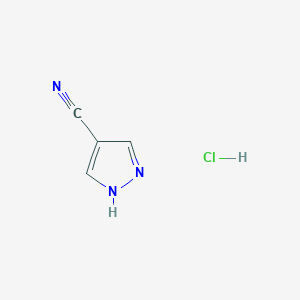

1H-Pyrazole-4-carbonitrile hydrochloride

Description

Historical Context and Discovery

The discovery of 1H-pyrazole-4-carbonitrile hydrochloride is rooted in the broader exploration of pyrazole chemistry. Pyrazoles, first synthesized by Ludwig Knorr in 1883 via condensation of β-diketones with hydrazines, became a cornerstone of heterocyclic chemistry. The introduction of nitrile groups into pyrazole frameworks emerged later, driven by interest in their electronic and steric effects. The hydrochloride salt of 1H-pyrazole-4-carbonitrile, with CAS number 1416351-94-4, was likely developed to enhance solubility and stability for synthetic applications. Early synthetic routes for related 4-cyanopyrazoles involved multi-step processes, such as those described in a 1997 patent using oxalic acid derivatives and hydrazides. Modern methods, including mechanochemical synthesis and green chemistry approaches, reflect advancements in optimizing yield and sustainability.

Significance in Heterocyclic Chemistry

This compound occupies a unique niche due to its dual functional groups: the pyrazole ring and the nitrile moiety. The pyrazole core contributes aromatic stability and hydrogen-bonding capacity, while the nitrile group enables diverse transformations, such as nucleophilic additions or reductions to amines. This compound serves as a precursor for pharmaceuticals, agrochemicals, and materials science applications. For example, its derivatives are key intermediates in synthesizing scorpionate ligands and bioactive molecules. The hydrochloride salt further modifies reactivity, improving crystallinity and facilitating purification in synthetic workflows.

Relationship to Pyrazole Chemistry

Structurally, this compound belongs to the 4-cyanopyrazole family, distinguished by substituents at the 1- and 4-positions. Compared to unsubstituted pyrazole, the nitrile group at C-4 withdraws electron density, altering ring electronics and directing regioselectivity in subsequent reactions. The hydrochloride salt stabilizes the compound via ionic interactions, as evidenced by crystallographic studies of analogous systems showing N–H···N hydrogen bonding. This contrasts with neutral 4-cyanopyrazoles, which exhibit weaker intermolecular forces. The compound’s planar geometry, confirmed by X-ray diffraction, aligns with typical pyrazole characteristics but with modified solubility profiles due to the ionic nature of the hydrochloride.

Current Research Landscape

Recent studies emphasize sustainable synthesis and novel applications:

- Green Synthesis : Mechanochemical methods using K$$2$$CO$$3$$/glycerol deep eutectic solvents enable efficient preparation of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives at 60°C. This approach reduces solvent waste and achieves yields exceeding 90%.

- Pharmaceutical Intermediates : Patents describe 4-cyanopyrazole derivatives as LPAR antagonists for treating fibrosis and cancer. The hydrochloride salt’s enhanced solubility is critical for formulation.

- Materials Science : Fluorene-based acrylic resins incorporating pyrazole-4-carbonitrile units exhibit high thermal stability, useful in optoelectronics.

Table 1: Key Properties of this compound

Properties

IUPAC Name |

1H-pyrazole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSZCZJXJVUJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Summary

- Arylhydrazine (1.2 mmol) is dissolved in absolute ethanol (2 mL).

- (Ethoxymethylene)malononitrile (1) is added slowly with stirring.

- The mixture is refluxed under nitrogen atmosphere for 0.5 to 4 hours depending on the aryl substituent.

- For aryl hydrazine hydrochlorides, neutralization with triethylamine at 0 °C precedes the addition.

- After reaction completion, the mixture is purified by column chromatography.

Reaction Conditions and Yields

| Compound | Aryl Substituent | Solvent | Reflux Time (hours) | Yield (%) |

|---|---|---|---|---|

| 3a | Phenyl | Ethanol | 0.5 | 84 |

| 3b | 4-Fluorophenyl | Ethanol | 4 | 47 |

| 3c | Pentafluorophenyl | Ethanol | 4 | 63 |

| 3d | 4-Trifluoromethylphenyl | Ethanol | 4 | 67 |

| 3e | 2,6-Dichloro-4-(trifluoromethyl)phenyl | Ethanol | 4 | 47 |

| 3f | 4-Methoxyphenyl | Ethanol | 4 | 68 |

Mechanistic Insights

The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the electrophilic carbon of (ethoxymethylene)malononitrile, followed by cyclization to form the pyrazole ring. The regioselectivity favors formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles exclusively, with no 3-amino regioisomers or uncyclized hydrazides detected. This selectivity is attributed to the electronic and steric effects of the substituents and the reaction conditions.

Advantages

- One-step synthesis with good to excellent yields.

- Mild reflux conditions in ethanol, a green solvent.

- High regioselectivity and purity.

- Functional groups (cyano, amino, fluorine) retained for further derivatization.

This method is well-documented and supported by detailed NMR (1H, 13C, 19F) and mass spectrometry characterization, confirming the structure and purity of the products.

Alternative Synthetic Routes

Cyclization via Hydrazine and Orthoformate Intermediates

Another approach involves the synthesis of pyrazole-4-carbonitrile derivatives by:

- Refluxing a precursor compound with hydrazine monohydrate and catalytic pyridine in ethanol.

- Subsequent reflux with trialkyl orthoformate in the presence of toluene or xylene.

- Isolation and crystallization of the pyrazole product.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Solvent(s) | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Arylhydrazine + (Ethoxymethylene)malononitrile | Arylhydrazines, (ethoxymethylene)malononitrile | Ethanol, trifluoroethanol | Reflux, N2 atmosphere | 47-84% | Simple, selective, mild conditions | Limited to aryl hydrazines |

| Hydrazine + Trialkyl orthoformate | Hydrazine monohydrate, trialkyl orthoformate | Ethanol, toluene/xylene | Reflux, catalytic pyridine | Moderate | Versatile for substituted pyrazoles | Multi-step, longer reaction times |

| Alkyl difluoroacetoacetate + methylhydrazine | Alkyl difluoroacetoacetate, methylhydrazine | Toluene, acetyl anhydride | Low temp (-20 to 5 °C), two-phase system | 75-80% | High purity, scalable | Requires low temperature control |

Research Findings and Practical Notes

- The reaction of aryl hydrazines with (ethoxymethylene)malononitrile is the most straightforward and efficient method for preparing 1H-pyrazole-4-carbonitrile derivatives, including the hydrochloride salt after appropriate acidification.

- Neutralization of hydrazine hydrochlorides with triethylamine before reaction is necessary to avoid side reactions and improve yields.

- The presence of electron-withdrawing groups (fluoro, trifluoromethyl) affects reaction time and yield, generally requiring longer reflux times.

- Purification by column chromatography or crystallization yields analytically pure products suitable for further functionalization or biological evaluation.

- The functional groups in the pyrazole ring (cyano, amino) allow for diverse downstream chemical transformations, making these intermediates valuable in drug and agrochemical synthesis.

Chemical Reactions Analysis

1H-Pyrazole-4-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and orthophosphoric acid . Major products formed from these reactions include oximes, amines, and other substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrazole-4-carbonitrile and its derivatives have shown significant promise in medicinal chemistry due to their biological activities. Key applications include:

- Antitumor Activity : Studies have indicated that derivatives of 1H-pyrazole-4-carbonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this base structure have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

- Anti-inflammatory Properties : Research has demonstrated that these compounds can reduce inflammation markers, making them potential candidates for treating inflammatory diseases. In particular, certain derivatives have shown efficacy comparable to established anti-inflammatory drugs .

- Antimicrobial Activity : The antibacterial and antifungal properties of 1H-pyrazole-4-carbonitrile derivatives have been noted in several studies. They have been tested against a range of pathogens, showing effectiveness that suggests potential use in developing new antimicrobial agents .

- Cardiovascular and Diuretic Effects : Some derivatives have been investigated for their cardiovascular benefits and diuretic effects, indicating a broader therapeutic potential beyond traditional uses .

Agricultural Chemistry Applications

The compound also finds utility in agricultural chemistry:

- Pesticides and Herbicides : 1H-Pyrazole-4-carbonitrile derivatives are being explored as active ingredients in pesticides and herbicides due to their effectiveness against various pests and weeds. Their mechanism often involves disrupting biological pathways critical to pest survival .

- Fungicides : The compound's antifungal properties have led to its application in developing fungicides that can protect crops from fungal infections, thus enhancing agricultural productivity .

Material Science Applications

In materials science, 1H-pyrazole-4-carbonitrile has been utilized for:

- Synthesis of Polymers : The compound serves as a precursor for synthesizing heat-resistant polymers, which are valuable in various industrial applications due to their thermal stability and mechanical properties .

- Dyes and Pigments : It is also used in the manufacture of dyes and pigments, leveraging its chemical structure to develop colorants with specific properties suitable for textiles and coatings .

Case Study 1: Antitumor Efficacy

A recent study synthesized several derivatives of 1H-pyrazole-4-carbonitrile and tested them against breast cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency against tumor cells .

| Compound | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| Derivative A | 5.2 | 15 |

| Derivative B | 3.8 | 12 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of pyrazole derivatives against Staphylococcus aureus and E. coli. The study highlighted that specific structural modifications improved the antibacterial activity significantly compared to the parent compound .

| Derivative | Zone of Inhibition (mm) | Control (mm) |

|---|---|---|

| Derivative C | 22 | 15 |

| Derivative D | 25 | 18 |

Mechanism of Action

The mechanism of action of 1H-pyrazole-4-carbonitrile hydrochloride involves its interaction with molecular targets and pathways. The nitrile group in the compound can act as a versatile precursor, facilitating the formation of various functional groups that interact with biological targets. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Research Findings and Industrial Relevance

- Anticancer Potential: Pyrazole-4-carbonitrile derivatives inhibit tubulin polymerization (e.g., Balbi et al., 2011: IC₅₀ = 3.2 μM in MCF-7 cells) .

- COX-2 Selectivity: Amino-substituted analogs exhibit >100-fold selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity .

- Synthetic Versatility : NaCl-catalyzed reactions in aqueous media enable scalable synthesis of nitrile-containing pyrazoles (e.g., Gujar et al., 2014) .

Biological Activity

1H-Pyrazole-4-carbonitrile hydrochloride is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by recent research findings and case studies.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms. They have garnered significant attention due to their extensive pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. The presence of functional groups such as nitriles enhances their reactivity and biological potential .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds containing the pyrazole ring can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The nitrile group in this compound may contribute to its antimicrobial efficacy by interfering with microbial metabolic processes.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 1H-pyrazole-4-carbonitrile have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. These effects were comparable to established anti-inflammatory drugs such as indomethacin .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions that yield high purity and yield rates. A common method includes the reaction of hydrazine derivatives with carbonyl compounds followed by nitrilation. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study conducted by Rahimizadeh et al., a series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that specific derivatives exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in carrageenan-induced edema models. The study found that certain derivatives significantly reduced paw edema in rats, demonstrating their potential as therapeutic agents for inflammatory conditions .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Precursor | Reagents/Conditions | Yield (%) | Characterization Techniques | Reference |

|---|---|---|---|---|

| Chalcone | NH₂OH·HCl, NaOH, Ac₂O, 140–150°C | 60–75 | NMR, MS, XRD | |

| 4-Methoxyphenyl | NaCl catalyst, aqueous medium | 82 | IR, HPLC, elemental analysis |

How is X-ray crystallography applied to determine the molecular structure of 1H-Pyrazole-4-carbonitrile derivatives?

Basic

X-ray diffraction (XRD) provides precise bond lengths, angles, and dihedral angles. For example, in 5-amino-3-(4-methoxyphenyl)-1-phenyl derivatives, XRD revealed dihedral angles between the pyrazole ring and substituents (e.g., 4.64°–10.53°), critical for understanding steric effects . SHELX software refines data by modeling electron density maps and handling twinning or high-resolution datasets .

How can reaction conditions be optimized to improve the yield of this compound derivatives?

Advanced

Optimization strategies include:

- Catalyst selection : Sodium chloride enhances reaction efficiency in aqueous media by stabilizing intermediates , while Cu@C/TEMPO systems improve selectivity in nitrile formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) increase cyclization rates compared to ethanol.

- Temperature control : Maintaining 140–150°C during acetic anhydride treatment minimizes byproducts .

Q. Table 2: Catalytic Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| NaCl | Water | 80 | 82 | >95% | |

| Cu@C/TEMPO | Toluene | 110 | 89 | >98% |

What computational strategies predict the biological activity of 1H-Pyrazole-4-carbonitrile derivatives?

Q. Advanced

- Molecular docking : Used to assess binding affinity to targets like COX-2. For example, pyrazole derivatives showed selective inhibition via hydrophobic interactions with active-site residues .

- In silico toxicity prediction : Tools like ProTox-II evaluate hepatotoxicity and mutagenicity, guiding the prioritization of low-risk candidates .

How to resolve contradictions in spectral data or synthesis outcomes for this compound?

Q. Advanced

- Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental variables.

- Complementary techniques : Pair NMR with XRD to resolve ambiguities in substituent orientation .

- Cross-validation : Compare MS data with databases (e.g., EPA/NIH) to confirm molecular ion peaks .

What in vitro assays evaluate the biological activity of these compounds?

Q. Advanced

- Antioxidant activity : DPPH radical scavenging assays, with IC₅₀ values benchmarked against ascorbic acid .

- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits, validated via molecular docking .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) to assess therapeutic potential .

Q. Table 3: Biological Assay Results

| Derivative | DPPH IC₅₀ (µM) | COX-2 Inhibition (%) | Cytotoxicity (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| 5-Amino-3-(4-methoxyphenyl) | 12.4 | 78 | 8.2 (MCF-7) | |

| 1-Benzoyl-3-phenyl | 9.8 | 85 | 6.5 (HeLa) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.